ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been extensively studied, making it a subject of interest in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps, starting with the selection of appropriate raw materials. One common method involves the use of N-protective indole and halogenated hydrocarbons as starting materials. These react under specific conditions, such as the presence of a manganese catalyst and magnesium metal, to produce the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, facilitating the formation of complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs and treatments. Additionally, its industrial applications include the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used. Understanding these mechanisms is crucial for optimizing its use in research and therapeutic settings .
Comparison with Similar Compounds
ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its unique properties. Similar compounds include those with comparable molecular structures and reactivity. this compound stands out due to its stability and versatility in different chemical reactions. This makes it a preferred choice in many applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-4-27-17(25)15-10(2)22-18-20-9-21-23(18)16(15)11-5-6-12(13(7-11)26-3)28-8-14(19)24/h5-7,9,16H,4,8H2,1-3H3,(H2,19,24)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCNEOXBFJXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N=CNN2C1C3=CC(=C(C=C3)OCC(=O)N)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N=CNN2C1C3=CC(=C(C=C3)OCC(=O)N)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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